Cas no 4916-59-0 (3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one)

3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one is a cyclic ketone derivative featuring a hydroxyl group at the 3-position and four methyl groups symmetrically positioned on the cyclobutane ring. This structure imparts steric hindrance and stability, making it useful in synthetic organic chemistry as an intermediate for complex molecule construction. Its rigid cyclobutane framework and functional group arrangement enable selective reactivity in ring-opening or derivatization reactions. The compound’s high purity and defined stereochemistry are advantageous for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. Its stability under various conditions further enhances its utility in multi-step synthetic processes.
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one structure
4916-59-0 structure
Product Name:3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one
CAS No:4916-59-0
MF:C8H14O2
MW:142.195562839508
MDL:MFCD00029077
CID:883238
PubChem ID:274442
Update Time:2026-04-29

3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-2,2,4,4-tetramethylcyclobutanone
    • 3-hydroxy-2,2,4,4-tetramethyl-cyclobutanone
    • AC1L6UHG
    • AC1Q6DFR
    • AG-F-65181
    • AR-1F3506
    • CTK4J1121
    • NSC120489
    • NSC140665
    • SureCN3675121
    • 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one
    • MDL: MFCD00029077

Computed Properties

  • Exact Mass: 142.09942

Experimental Properties

  • PSA: 37.3

3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one Pricemore >>

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H955085-2.5mg
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one
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TRC
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Additional information on 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

Introduction to 3-Hydroxy-2,2,4,4-Tetramethylcyclobutan-1-one (CAS No. 4916-59-0)

3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one, also known by its CAS number 4916-59-0, is a cyclic ketone with a unique molecular structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound has garnered significant attention due to its potential in various research areas, including organic synthesis, drug development, and material science. This article aims to provide a comprehensive overview of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one, highlighting its chemical properties, synthesis methods, biological activities, and recent advancements in its application.

Chemical Structure and Properties

The molecular formula of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one is C10H18O2, with a molecular weight of 170.25 g/mol. The compound features a cyclobutane ring substituted with four methyl groups and a hydroxyl group at the 3-position. The presence of the hydroxyl group imparts polarity to the molecule, making it more soluble in polar solvents such as water and ethanol. The ketone functional group at the 1-position contributes to its reactivity and potential for further chemical modifications.

The physical properties of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one include a melting point of approximately 85°C and a boiling point of around 180°C at atmospheric pressure. It is stable under normal conditions but can undergo various chemical reactions under specific conditions. The compound's stability and reactivity make it an attractive candidate for use in both laboratory settings and industrial applications.

Synthesis Methods

The synthesis of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one has been explored through several routes. One common method involves the cyclization of an appropriate precursor followed by oxidation to form the ketone group. For instance, the reaction of 1,3-dibromopropane with trimethylacetylene in the presence of a base can yield a substituted cyclobutane intermediate. Subsequent hydrolysis and oxidation steps can then produce the desired compound.

An alternative approach involves the use of transition metal-catalyzed reactions. Recent studies have demonstrated that palladium-catalyzed cross-coupling reactions can efficiently form the cyclobutane ring with high regioselectivity. This method offers advantages such as mild reaction conditions and high yields, making it suitable for large-scale production.

Biological Activities and Applications

3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one has shown promising biological activities that have sparked interest in its potential therapeutic applications. One area of focus is its anti-inflammatory properties. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have potential as an anti-inflammatory agent for treating conditions like arthritis and other inflammatory diseases.

In addition to its anti-inflammatory effects, 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage to cells and tissues. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This property makes it a potential candidate for use in skincare products and dietary supplements.

Clinical Trials and Drug Development

The potential therapeutic applications of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one have led to several clinical trials aimed at evaluating its safety and efficacy. Early-stage clinical trials have shown promising results in terms of its anti-inflammatory effects without significant adverse effects. However, further research is needed to fully understand its pharmacokinetics and long-term safety profile.

In parallel with clinical trials, efforts are underway to develop novel drug formulations containing this compound. One approach involves encapsulating the compound in nanoparticles to enhance its bioavailability and target delivery to specific tissues or organs. This strategy could potentially improve the therapeutic index of the drug while minimizing side effects.

Material Science Applications

Beyond its biological applications, 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one has found use in material science due to its unique chemical properties. The compound's ability to undergo controlled polymerization reactions makes it an attractive monomer for synthesizing functional polymers with tailored properties. For example, copolymers containing this monomer have been developed for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors such as UV light and moisture.

In addition to polymer synthesis, the compound's reactivity has been exploited in the development of advanced materials such as self-healing materials and stimuli-responsive materials. These materials have potential applications in fields ranging from aerospace engineering to biomedical devices.

Conclusion

3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one (CAS No. 4916-59-0) is a versatile compound with a wide range of applications in chemistry, biology, pharmaceuticals, and material science. Its unique chemical structure confers valuable properties such as polarity and reactivity that make it suitable for various uses. Ongoing research continues to uncover new possibilities for this compound's application in therapeutic agents and advanced materials.

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